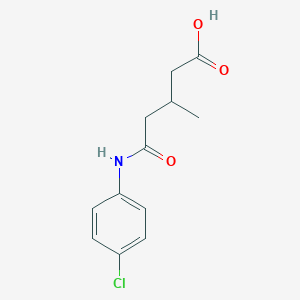![molecular formula C20H30N2O6S2 B277016 methyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate](/img/structure/B277016.png)
methyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of methyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell proliferation and apoptosis. Additionally, it has been shown to activate certain signaling pathways that are involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects:
Methyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate has been shown to have several biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes that are involved in cell proliferation and induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using methyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate in lab experiments is its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of anti-cancer drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the research on methyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate. One of the major areas of interest is its potential use as an anti-cancer drug. Further studies are needed to determine its efficacy and safety in clinical trials. Additionally, more research is needed to fully understand its mechanism of action and its potential applications in the treatment of inflammatory diseases. Finally, the development of more efficient synthesis methods for this compound could lead to its wider use in scientific research.
Méthodes De Synthèse
Methyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate can be synthesized using a multi-step process. The first step involves the reaction of 2,6-dimethylindole with butylsulfonyl chloride in the presence of a base to yield 1-(butylsulfonyl)-2,6-dimethylindole. This intermediate is then reacted with butylsulfonyl amine in the presence of a base to yield 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2,6-dimethylindole. Finally, the esterification of this intermediate with methyl chloroformate yields methyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate.
Applications De Recherche Scientifique
Methyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Formule moléculaire |
C20H30N2O6S2 |
|---|---|
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
methyl 1-butylsulfonyl-5-(butylsulfonylamino)-2,6-dimethylindole-3-carboxylate |
InChI |
InChI=1S/C20H30N2O6S2/c1-6-8-10-29(24,25)21-17-13-16-18(12-14(17)3)22(30(26,27)11-9-7-2)15(4)19(16)20(23)28-5/h12-13,21H,6-11H2,1-5H3 |
Clé InChI |
SMGQFAOXJJWCLH-UHFFFAOYSA-N |
SMILES |
CCCCS(=O)(=O)NC1=C(C=C2C(=C1)C(=C(N2S(=O)(=O)CCCC)C)C(=O)OC)C |
SMILES canonique |
CCCCS(=O)(=O)NC1=CC2=C(C=C1C)N(C(=C2C(=O)OC)C)S(=O)(=O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B276933.png)
![2-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide](/img/structure/B276935.png)
![2-[2-(3-chloro-4-methylanilino)-2-oxoethoxy]-N-(2-methoxyethyl)acetamide](/img/structure/B276936.png)
![5-[(2,4-Dimethoxyphenyl)amino]-3-methyl-5-oxopentanoic acid](/img/structure/B276942.png)

![{2-[(4-Chlorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276947.png)

![(2-{[4-(Benzyloxy)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B276950.png)

![(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)acetic acid](/img/structure/B276954.png)

![5-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B276960.png)
![{2-[(3-Methoxybenzyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276961.png)
![5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B276963.png)